molecular formula C17H17FN6O B2858157 1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea CAS No. 1421473-93-9

1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea

Cat. No.: B2858157
CAS No.: 1421473-93-9
M. Wt: 340.362
InChI Key: IARCGQMTIJUSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a synthetic chemical compound designed for research use as a potential protein kinase inhibitor (PKI). This molecule features a pyrazolyl-urea scaffold, a structure recognized for its broad interaction with intracellular targets, particularly in oncological studies . The core structure combines a 2-fluorophenyl group and a 3,4,5-trimethylpyrazole moiety linked to a pyrimidine ring via a urea bridge. The urea functional group is a critical pharmacophore, serving as a hydrogen bond donor and acceptor to facilitate strong binding interactions with the kinase's active site . Pyrazolyl-ureas and related pyrimidine hybrids have demonstrated potent activity against a spectrum of kinases, such as Src, p38-MAPK, and B-Raf, which are often dysregulated in cancers like melanoma and non-small cell lung cancer (NSCLC) . Researchers can utilize this compound to explore targeted cancer therapy pathways, study structure-activity relationships (SAR), and investigate mechanisms of kinase inhibition. This product is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-3-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c1-10-11(2)23-24(12(10)3)16-19-8-13(9-20-16)21-17(25)22-15-7-5-4-6-14(15)18/h4-9H,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARCGQMTIJUSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be denoted by its IUPAC name and structural formula:

IUPAC Name: this compound

Molecular Formula: C15_{15}H17_{17}FN4_{4}O

Molecular Weight: 290.32 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Kinases: The pyrazole moiety is known to inhibit several kinases, which play crucial roles in cell proliferation and survival. For example, compounds with similar structures have shown inhibition of CDK2 and Aurora-A kinases, leading to reduced tumor cell growth .
  • Anti-inflammatory Activity: The compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNFα and IL-6. This is particularly relevant in the context of autoimmune diseases .
  • Anticancer Properties: Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50_{50} values for these activities are critical for evaluating their effectiveness .

Biological Activity Data

The following table summarizes key biological activities associated with the compound:

Activity TypeTarget Cell Line/ModelIC50_{50} (µM)Reference
CytotoxicityMCF73.79
CytotoxicityA54926
Anti-inflammatoryTNFα production-
Kinase InhibitionCDK225 nM
Kinase InhibitionAurora-A0.067 µM

Case Studies

Several studies have investigated the biological activity of similar compounds or derivatives:

  • Study on Pyrazole Derivatives: A recent study highlighted the anticancer potential of pyrazole derivatives, demonstrating significant cytotoxicity against various cancer cell lines with IC50_{50} values ranging from 0.95 nM to 49.85 µM depending on the specific derivative used .
  • Inflammation Model: In an adjuvant-induced arthritis model, compounds structurally related to this compound were shown to effectively inhibit p38 MAP kinase activity, suggesting a mechanism for reducing inflammation and joint damage .

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their substituents:

Compound Name/ID Substituents Molecular Features Reference
Target Compound 2-fluorophenyl, 3,4,5-trimethylpyrazole-pyrimidine Urea backbone; fluorinated aryl; methylated heterocycle -
3-[(2S)-1-[(3R)-3-(2-Chlorophenyl)-2-(2-fluorophenyl)pyrazolidin-1-yl]-1-oxopropan-2-yl]-1-(adamantan-2-yl)urea (R2) 2-chlorophenyl, 2-fluorophenyl, adamantane Adamantane increases lipophilicity; dual aryl substitution enhances steric bulk
1-(4-Methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole 4-methoxyphenyl, trifluoromethyl, trimethoxyphenyl Trifluoromethyl improves metabolic stability; methoxy groups enhance solubility
1-[(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)-3-pyrrolidinyl]-3-[4-methyl-3-(2-methyl-5-pyrimidinyl)-1-phenyl-1H-pyrazol-5-yl]urea 3-fluorophenyl, methoxyethyl-pyrrolidine, methylpyrimidine-pyrazole Pyrrolidine enhances conformational flexibility; methoxyethyl improves solubility
1-(3,5-Dimethoxyphenyl)-3-(4-methyl-1H-pyrazol-1-yl)urea (MK13) 3,5-dimethoxyphenyl, 4-methylpyrazole Dimethoxy groups may enhance binding affinity; simpler pyrazole substitution

Notable Differences:

  • Aryl Groups : The target’s 2-fluorophenyl group offers a balance of electronegativity and steric profile compared to 2-chlorophenyl (R2, ), 3-fluorophenyl (), and methoxy-substituted aryl groups (). Fluorine’s smaller size may reduce steric hindrance versus chlorine or methoxy.
  • Heterocyclic Systems : The pyrimidine-pyrazole hybrid in the target contrasts with pyrazolidine (R2, ) or pyrrolidine (). Pyrimidine’s electron-deficient nature may enhance interactions with kinase ATP pockets.

Pharmacological Implications

  • Target vs. R2 () : The adamantane in R2 may confer higher CNS penetration but risks P-glycoprotein efflux, whereas the target’s pyrimidine-pyrazole system could favor kinase inhibition (e.g., JAK/STAT pathways).
  • Target vs.
  • Target vs.

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-3-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1: Preparation of the pyrimidine intermediate. For example, coupling 2-chloropyrimidine derivatives with 3,4,5-trimethylpyrazole under nucleophilic substitution conditions (e.g., using a palladium catalyst or base-mediated reaction) .
  • Step 2: Formation of the urea linkage via reaction of the pyrimidine-pyrazole intermediate with 2-fluorophenyl isocyanate. This step requires anhydrous conditions and a catalyst such as triethylamine to enhance reactivity .
  • Purification: Column chromatography or recrystallization is critical to isolate the product with >95% purity. Solvent systems like ethyl acetate/hexane (3:7) are commonly used .

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact on Yield
Temperature80–100°C (Step 1)Higher yields at controlled exothermicity
CatalystPd(PPh₃)₄ or K₂CO₃Reduces side reactions
SolventDMF or THFEnhances solubility of intermediates

Q. What spectroscopic and crystallographic methods are essential for structural confirmation?

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to verify the urea linkage (NH peaks at δ 8.5–9.5 ppm) and aromatic substituents (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolves 3D conformation, confirming the pyrazole-pyrimidine orientation and hydrogen-bonding patterns in the urea group .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ = 396.14 g/mol) .

Advanced Research Questions

Q. How do structural modifications to the pyrimidine or pyrazole rings influence biological activity?

Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Pyrimidine Modifications :
    • 2-Position Substituents : Electron-withdrawing groups (e.g., Cl, F) enhance kinase inhibition by increasing electrophilicity .
    • 5-Position Pyrazole Linkage : Trimethyl groups on pyrazole improve metabolic stability but may reduce solubility .
AnalogModificationBiological Impact
1-(3-Chloro-4-fluorophenyl)-3-(2-(dimethylamino)pyrimidin-5-yl)ureaChlorine substitution2-fold increase in kinase inhibition vs. fluoro
1-(2-(Dimethylamino)pyrimidin-5-yl)-3-(3-fluorophenyl)ureaDimethylamino groupImproved cellular permeability but reduced target selectivity

Methodological Insight : Use molecular docking to predict binding interactions with kinase ATP-binding pockets before synthesizing analogs .

Q. How should researchers resolve contradictions in bioassay data (e.g., conflicting IC₅₀ values)?

  • Orthogonal Assays : Validate activity using both enzymatic (e.g., ADP-Glo™ kinase assay) and cellular (e.g., proliferation inhibition in cancer cell lines) assays .
  • Purity Verification : Re-test compounds with HPLC (>99% purity) to exclude impurities as a cause of variability .
  • Structural Reanalysis : Confirm batch-to-batch consistency via ¹H NMR and X-ray crystallography to rule out polymorphic differences .

Q. Can computational methods predict the compound’s binding affinity and metabolic stability?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., EGFR or VEGFR2). Focus on hydrogen bonds between the urea group and kinase hinge regions .
  • DFT Calculations : Predict metabolic sites (e.g., oxidation of pyrimidine methyl groups) using Gaussian09 with B3LYP/6-31G* basis sets .
  • ADME Prediction : Software like SwissADME estimates logP (~3.2) and solubility (<10 µM), guiding formulation strategies .

Data Contradiction Analysis Framework

ScenarioResolution StrategyReference
Discrepant IC₅₀ values across labsStandardize assay protocols (e.g., ATP concentration, incubation time)
Inconsistent cytotoxicityTest in isogenic cell lines to rule out genetic variability
Unreproducible crystallography dataRe-crystallize under varied solvents (e.g., DMSO vs. ethanol)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.